2-Hydroxy-3,5-dinitropyridine

説明

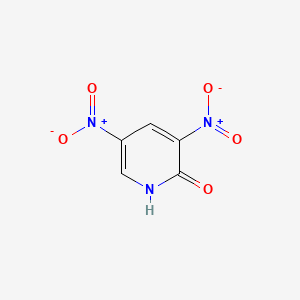

Structure

2D Structure

特性

IUPAC Name |

3,5-dinitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZZJOXNRQKULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062754 | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-33-8 | |

| Record name | 3,5-Dinitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2980-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5-dinitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3,5-dinitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks and Computational Chemistry of 2 Hydroxy 3,5 Dinitropyridine

Quantum Chemical Calculations and Spectroscopic Parameters

Density Functional Theory (DFT) Applications to 2-Hydroxy-3,5-dinitropyridine

Nonlinear Optical (NLO) Activity Prediction

The nonlinear optical (NLO) properties of this compound have been investigated using computational methods, primarily Density Functional Theory (DFT). The first-order hyperpolarizability (β) is a key parameter for determining a molecule's NLO activity. Calculations have shown that this compound possesses a significant NLO response.

One study, employing the B3LYP method with a cc-pVQZ basis set, computed the first-order hyperpolarizability to be 7.64 times greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net Another investigation found this value to be 8.61 times that of urea. researchgate.net The confirmation of NLO activity is further supported by second harmonic generation (SHG) tests. researchgate.net These findings suggest that this compound is a promising candidate for the development of new NLO materials. researchgate.netaip.org

| Computational Method | Basis Set | First-Order Hyperpolarizability (β) vs. Urea | Reference |

| DFT/B3LYP | cc-pVQZ | 7.64 times greater | researchgate.net |

| DFT | Not Specified | 8.61 times greater | researchgate.net |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of this compound utilize computational tools to understand how its molecular structure influences its chemical behavior and properties. Conformational analysis through potential energy surface scans is performed to identify the most stable optimized conformer of the molecule. researchgate.netresearchgate.net

Key aspects of SAR studies include the analysis of frontier molecular orbitals (HOMO and LUMO), which provides insights into the molecule's reactivity, kinetic stability, and intramolecular charge transfer characteristics. researchgate.netresearchgate.net Furthermore, Fukui functions and local reactivity descriptors are calculated to determine the structure-activity descriptors, offering a deeper understanding of the molecule's reactive sites. researchgate.net These computational approaches are crucial for predicting the compound's behavior and for the rational design of new molecules with desired properties.

TD-DFT for UV-Vis Spectral Prediction

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations have been used to simulate its UV-Vis spectrum in both the gas phase and in solution (e.g., ethanol). researchgate.net

These simulations predict the electronic transitions, such as the π to π* transitions, which are characteristic of conjugated systems. researchgate.net The calculated spectra can then be compared with experimental data to validate the computational model and to gain a more detailed understanding of the electronic structure and excited states of the molecule. The B3LYP functional is a commonly used and well-validated functional for predicting UV-Vis spectra of organic molecules. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. For this compound, NBO analysis is performed to evaluate donor-acceptor interactions within the molecule, which are crucial for understanding its electronic properties and reactivity. researchgate.net

This analysis provides information about charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net Specifically, NBO analysis is employed to confirm the NLO activity of this compound by examining the charge transfer interactions that contribute to the large hyperpolarizability. researchgate.net The stabilization energy E(2) associated with the delocalization of electrons between donor and acceptor NBOs is a key parameter in this analysis. uni-muenchen.de

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within and between molecules. nih.gov It is based on the electron density and its gradient. For systems involving this compound, such as in co-crystals, RDG analysis can be used to identify and understand weak interactions like hydrogen bonds and van der Waals forces. nih.govresearchgate.net

The analysis generates isosurfaces that distinguish between attractive, repulsive, and van der Waals interactions, providing a visual representation of the bonding patterns. nih.gov For instance, in a co-crystal of nitroguanidine (B56551) and this compound, RDG analysis can confirm the formation of hydrogen bonds between the two monomer units. researchgate.net

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods are computational techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a high level of theoretical accuracy. hu-berlin.de

For this compound, ab initio calculations have been used in conjunction with spectroscopic methods to investigate its structure. researchgate.net While Density Functional Theory (DFT) is a widely used and computationally efficient method, ab initio methods can be employed to provide benchmark results and to validate the accuracy of DFT calculations for specific properties. researchgate.nethu-berlin.de The choice of method often involves a trade-off between computational cost and desired accuracy.

Tautomerism and Isomerism of this compound

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org this compound can exist in tautomeric forms. Spectroscopic and computational studies have shown that it can exist in both the hydroxy and the pyridone forms. researchgate.net

The interconversion between 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone, is a well-studied phenomenon. wuxibiology.com The equilibrium between these forms can be influenced by factors such as the solvent. wuxibiology.com Quantum chemical calculations, including ab initio methods, have been employed to investigate the relative stabilities of the tautomers of 3,5-dinitro-substituted hydroxypyridines. researchgate.net These studies indicate that both tautomeric forms can exist, and their relative populations can be predicted based on their calculated energies.

Keto-Enol Tautomerism in Pyridine (B92270) Derivatives

The phenomenon of tautomerism, where a compound exists as a mixture of two or more interconvertible isomers, is a key feature of many pyridine derivatives, including this compound. This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (3,5-dinitro-2-pyridone). The equilibrium between these two forms is a delicate balance influenced by various factors.

In many 2-hydroxypyridine systems, the keto form is often more stable. For instance, in the case of 2-hydroxy-5-nitropyridine (B147068), X-ray diffraction studies have shown that it exists in the oxo (keto) form in the solid state. researchgate.net Quantum mechanical calculations for 2-hydroxy-5-nitropyridine also favor the keto tautomer by a small energy margin in the gas phase. elsevierpure.com This preference can be attributed to the greater resonance stabilization of the pyridone ring compared to the hydroxypyridine ring. The interconversion between these tautomers involves an intramolecular movement of a hydrogen atom from the oxygen to the nitrogen atom. wuxibiology.com

Influence of Solvent Polarity on Tautomeric Equilibrium

The position of the tautomeric equilibrium in pyridine derivatives is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wuxibiology.com Generally, polar solvents tend to favor the more polar tautomer. For 2-hydroxypyridine derivatives, the keto form (2-pyridone) is typically more polar than the enol form (2-hydroxypyridine) and is therefore better stabilized in polar solvents. wuxibiology.com

The ability of a solvent to form hydrogen bonds can also significantly influence the tautomerization process. d-nb.info Polar protic solvents, which can act as both hydrogen bond donors and acceptors, can stabilize the keto form through intermolecular hydrogen bonding. sonar.ch For example, in a study of 2-hydroxy-5-nitropyridine, the equilibrium was observed to shift towards the keto form in more polar solvents. researchgate.net This effect is not always straightforward and can be influenced by the specific interactions between the solute and solvent molecules.

The following table summarizes the general trend of solvent influence on the keto-enol equilibrium for 2-hydroxypyridine derivatives:

| Solvent Type | Predominant Tautomer | Rationale |

| Apolar | Enol (hydroxy form) | Less stabilization of the more polar keto form. |

| Polar Aprotic | Keto (pyridone form) | Stabilization of the more polar keto tautomer. sonar.ch |

| Polar Protic | Keto (pyridone form) | Strong stabilization through intermolecular hydrogen bonding. sonar.ch |

Experimental and Computational Approaches to Tautomeric Characterization

A combination of experimental techniques and computational methods is crucial for the comprehensive characterization of tautomeric systems.

Experimental Approaches:

UV/Vis Spectroscopy: This technique is particularly useful for quantitatively determining the amounts of each tautomer in different solvents, as the two forms typically exhibit distinct absorption spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR can sometimes be used to distinguish between tautomers, the signals can be similar, making definitive assignment challenging in some cases. researchgate.net However, comparison with the spectra of N-methylated derivatives, which lock the compound in the keto form, can aid in the analysis. researchgate.net For 2-hydroxy-5-nitropyridine, NMR chemical shifts calculated for the keto tautomer showed better agreement with experimental data. elsevierpure.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide insights into the functional groups present in each tautomer. elsevierpure.com

X-Ray Diffraction: For solid-state analysis, X-ray crystallography provides definitive structural information, confirming the predominant tautomeric form in the crystalline state. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT is a powerful computational method used to predict the most stable tautomer by calculating the relative energies of the different forms. elsevierpure.comresearchgate.net Conformational analysis using DFT can help identify the lowest energy structure. researchgate.net For instance, DFT calculations have been used to show that the keto form of 2-hydroxy-5-nitropyridine is slightly more stable than the enol form. elsevierpure.com

Time-Dependent Density Functional Theory (TD-DFT): This method is employed to simulate electronic absorption spectra (UV-Vis), which can then be compared with experimental data to support the identification of tautomers in solution. d-nb.info

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular interactions and charge delocalization, which can help to understand the relative stabilities of the tautomers. researchgate.net

Electronic Structure and Charge Transfer Interactions

The electronic properties of this compound, particularly its electronic transitions and charge transfer capabilities, are of significant interest for understanding its reactivity and potential applications.

Analysis of Electronic Transitions

The electronic transitions of this compound can be investigated using UV-Vis spectroscopy and computational methods like TD-DFT. The presence of the pyridine ring and the nitro groups gives rise to characteristic π → π* and n → π* transitions.

Theoretical calculations on similar molecules, such as 3-bromo-2-hydroxypyridine, show that the HOMO to LUMO transition involves the transfer of electron density across the pyridine ring. mdpi.com For this compound, the strong electron-withdrawing nature of the two nitro groups is expected to significantly influence its electronic absorption spectrum. The π → π* electronic transitions can be predicted by theoretically calculated UV-Vis spectra in both the gas phase and in solution. researchgate.net Frontier molecular orbital analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the nature of these electronic transitions and the reactivity of the molecule. researchgate.netresearchgate.net

Charge Transfer Mechanisms in Adsorbed Systems

The concept of charge transfer is central to understanding how this compound interacts with other molecules or surfaces. The nitro groups, being strong electron acceptors, facilitate charge transfer processes.

In adsorbed systems, such as when the molecule is attached to a metal surface, significant charge transfer can occur. Frontier molecular orbital analysis can reveal the charge transfer interactions between the molecule and the metal. researchgate.net The adsorption of a similar molecule, MBPC, on silver and gold surfaces resulted in a significant red-shift in the UV-visible spectrum, confirming chemisorption and charge transfer. researchgate.net Molecular electrostatic potential (MEP) surfaces and Fukui function analysis are computational tools that can further validate and visualize these charge transfer interactions by identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net

Synthesis and Reaction Mechanisms of 2 Hydroxy 3,5 Dinitropyridine and Its Derivatives

Synthetic Methodologies for 2-Hydroxy-3,5-dinitropyridine

The synthesis of this compound and its related compounds is primarily achieved through electrophilic nitration and subsequent modification of the pyridine (B92270) core.

Nitration Reactions in Pyridine Chemistry

The direct dinitration of 2-hydroxypyridine (B17775) is a principal method for synthesizing this compound. This electrophilic substitution is typically carried out using strong nitrating agents. A mixture of fuming nitric acid and concentrated or fuming sulfuric acid is commonly employed. google.com The reaction conditions are crucial for achieving good yields and ensuring safety, as the reaction can be highly exothermic. google.com

Historically, methods involving the nitration of 2-hydroxypyridine or its mononitrated precursors often resulted in low yields, around 6% to 50%. google.com An improved and safer process involves the controlled addition of the nitrating agent to the 2-hydroxypyridine compound at temperatures of 60°C or higher, preferably between 80-150°C. google.com This approach allows for better management of the exothermic reaction and associated gas evolution. For instance, reacting 2-hydroxypyridine with a mixed acid of fuming nitric acid and concentrated sulfuric acid at 85°C has been reported to yield this compound at 63.7%. google.com

The electronic properties of the pyridine ring, influenced by the hydroxyl group, direct the incoming nitro groups to the 3- and 5-positions. The nitration of substituted pyridines, such as 3-hydroxypyridines, can sometimes lead to unusual substitution patterns, including nitration at the 4-position, which is not typically observed in standard pyridine nitrations. sci-hub.se

Table 1: Nitration Conditions for 2-Hydroxypyridine

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

| 2-Hydroxypyridine | Fuming HNO₃ / 20% Fuming H₂SO₄ | 0, then 80-85 | ~50 | google.com |

| 2-Hydroxy-5-nitropyridine (B147068) | Fuming HNO₃ / 40% Fuming H₂SO₄ | 0, then 70 | ~6 | google.com |

| 2-Hydroxypyridine | Fuming HNO₃ / Conc. H₂SO₄ | 85 | 63.7 | google.com |

Preparation of this compound Derivatives

Derivatives of this compound are often synthesized from its corresponding chloro-analogue, 2-chloro-3,5-dinitropyridine (B146277). This precursor is highly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups at the 2-position. researchgate.net

For example, 2-alkoxy-3,5-dinitropyridines are prepared by the reaction of 2-chloro-3,5-dinitropyridine with the corresponding alcohols. Similarly, amino derivatives can be synthesized. The preparation of 2-amino-3,5-dinitro-6-chloropyridine and its subsequent conversion into other substituted derivatives highlights the utility of nitrated chloropyridines in building complex molecules. researchgate.net

Table 2: Synthesis of this compound Derivatives

| Precursor | Reagent(s) | Product | Key Transformation | Reference |

| 2-Chloro-3,5-dinitropyridine | Alcohols | 2-Alkoxy-3,5-dinitropyridines | Nucleophilic Substitution | |

| 2,6-Dichloropyridine | 1. Nitration 2. Amination 3. Nitration | 2-Amino-3,5-dinitro-6-chloropyridine | Multi-step synthesis | researchgate.net |

| 2,6-Diaminopyridine | 1. Nitration 2. N-oxidation | 2,6-Diamino-3,5-dinitropyridine-1-oxide | Nitration and Oxidation | researchgate.net |

Synthesis from Precursors such as Salicylaldehyde (B1680747)

While the direct conversion of salicylaldehyde into a pyridine ring is not a standard synthetic route, related heterocyclic systems can be synthesized through ring transformation reactions. These reactions offer a sophisticated pathway to construct functionalized pyridine rings from different cyclic precursors. encyclopedia.pub

For instance, 1-methyl-3,5-dinitro-2-pyridone serves as an excellent substrate for ring transformation. encyclopedia.pub When treated with the enolate of a 1,3-dicarbonyl compound, it can be converted into a functionalized 4-nitrophenol. More relevant to pyridine synthesis, a three-component ring transformation (TCRT) using a dinitropyridone, a ketone, and ammonia (B1221849) can produce various substituted nitropyridines. encyclopedia.pub For example, reacting 1-methyl-3,5-dinitro-2-pyridone with acetophenone (B1666503) and ammonia at 120°C yields 3-nitro-6-phenylpyridine. encyclopedia.pub This "scrap and build" strategy demonstrates the versatility of using pyridone precursors to synthesize diverse pyridine derivatives that would be challenging to obtain through direct substitution on a pre-formed ring. encyclopedia.pub

Reaction Mechanisms Involving this compound

The presence of two electron-withdrawing nitro groups makes the pyridine ring of this compound and its derivatives highly electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like dinitropyridines. abertay.ac.uk The reaction typically proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (such as a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. Subsequent expulsion of the leaving group restores the aromaticity of the ring.

The 2-chloro-3,5-dinitropyridine derivative is a classic substrate for studying SNAr reactions. researchgate.net Kinetic studies on its reaction with various nucleophiles, such as substituted anilines and arylthiolates, have been performed to elucidate the mechanism. researchgate.netscirp.org The reactions are generally second-order, and the rates are influenced by the nature of the nucleophile, the solvent, and the substituents on the nucleophile. researchgate.netresearchgate.net For instance, the reaction of 2-chloro-3,5-dinitropyridine with anilines shows that electron-donating groups on the aniline (B41778) increase the reaction rate, consistent with the nucleophilic attack being a key step in the mechanism. researchgate.net The reaction rates are also significantly affected by the solvent polarity and hydrogen-bonding capabilities. scirp.orgscispace.com

Table 3: Kinetic Data for SNAr of 2-Chloro-3,5-dinitropyridine with Anilines

| Nucleophile (Aniline) | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |

| Aniline | Methanol | 25 | Data specific to conditions | researchgate.net |

| Substituted Anilines | Methanol | Various | Rate depends on substituent | researchgate.net |

| Aniline | Aqueous Alcohol | Room Temp | Rate depends on alcohol | scirp.org |

Formation of Anionic σ-Adducts

Anionic σ-adducts are key intermediates in SNAr reactions, but in some cases, they can be stable enough to be isolated and characterized. butlerov.com The interaction of highly electron-deficient heteroaromatic compounds with nucleophiles can lead to the formation of these stable complexes.

For this compound, reaction with carbanions, such as those derived from acetone, can form stable bicyclic anionic σ-adducts. butlerov.com These adducts are valuable synthetic intermediates themselves. For example, they can participate in Mannich reactions with formaldehyde (B43269) and amines to produce complex tricyclic systems like 2,6-diazatricyclododecanes. butlerov.com The formation of these adducts involves the dearomatization of the pyridine ring, and their structure can be confirmed using spectroscopic methods like NMR. semanticscholar.orgmdpi.com The 1H NMR spectra of such adducts show characteristic upfield shifts for the ring protons and signals corresponding to the newly formed sp3-hybridized carbon center. semanticscholar.orgmdpi.com

Condensation Reactions to Form Hydrazones

The formation of hydrazones from this compound derivatives is a key synthetic transformation. This typically involves the condensation of a hydrazide with an aldehyde or ketone. While direct examples starting from this compound are not extensively documented in the provided literature, the synthesis of acylhydrazones from related structures, such as iodobenzoic acid hydrazides, provides a clear precedent for this type of reaction. nih.gov

The general procedure involves reacting the corresponding hydrazide with a substituted aldehyde, often in a suitable solvent. nih.gov The resulting acylhydrazones are characterized by the –CO–NH–N=CH– moiety. nih.gov For instance, the synthesis of substituted hydrazones has been successfully achieved from 5-acetylpyrimidines by reaction with various aryl- and hetarylhydrazines. researchgate.net This suggests that a similar condensation approach could be applied to derivatives of this compound that possess a suitable carbonyl or hydrazine (B178648) functional group. The yields of such condensation reactions can be quite high, though they are dependent on the specific reactants used. nih.gov

Oxidation and Reduction Reactions

The nitro groups of this compound are highly susceptible to oxidation and reduction, offering a pathway to a variety of functionalized derivatives.

Reduction Reactions: The reduction of the nitro groups to amino groups is a common and useful transformation. smolecule.com For example, the selective reduction of one nitro group in 2-amino-3,5-dinitro-6-picoline can be achieved using ammonium (B1175870) sulfide (B99878) to yield a diaminopyridine derivative. researchgate.net Another method involves the use of tin(II) chloride for the reduction of both nitro groups, as demonstrated in the synthesis of 3,4,5-triaminopyridine. researchgate.net Catalytic hydrogenation over palladium is also an effective method for the reduction of nitro groups in dinitropyridine systems. researchgate.net These reduced amino derivatives are valuable intermediates for further synthetic applications. smolecule.com

Oxidation Reactions: The pyridine nitrogen of dinitropyridine derivatives can be oxidized to form N-oxides. For instance, the oxidation of 2,6-diamino-3,5-dinitropyridine to its corresponding 1-oxide has been accomplished using 30% aqueous hydrogen peroxide in acetic acid. dtic.mil This transformation introduces another reactive site and can modify the electronic properties of the pyridine ring.

Derivatization Strategies

Synthesis of Metal Salts of this compound

The acidic proton of the hydroxyl group in this compound can be readily removed to form metal salts. An example is the synthesis of the ionic compound Co(OC5H2N(NO2)2)42, which was prepared by reacting CoCl2·6H2O with this compound in acetonitrile (B52724) in the presence of triethylamine (B128534) as a deprotonating agent. orscience.ru The formation of salts is a key step in creating coordination complexes and can be utilized in various applications. smolecule.com The synthesis of metal salts of other hydroxylated aromatic compounds, such as 3-hydroxyacrylonitrile, has also been reported, highlighting the general applicability of this reaction. google.com

Formation of Coordination Complexes

This compound and its derivatives are excellent ligands for the formation of coordination complexes with various metal ions. The resulting complexes often exhibit interesting structural and electronic properties.

The cobalt complex, Co(OC5H2N(NO2)2)42, demonstrates how the deprotonated this compound ligand coordinates to the metal center. orscience.ru Other dinitropyridine derivatives have been used to synthesize a range of coordination complexes. For example, copper and zinc complexes with (5-nitropyridin-2-yl)imine ligands have been prepared. mdpi.com Ruthenium(II) complexes have been synthesized from 2-amino-3,5-dinitropyridine, and photoactive Pt(IV) complexes have been formed with nitropyridine ligands. mdpi.com These examples underscore the versatility of nitropyridines in coordination chemistry.

Modification of Side Chains for Specific Applications

Preparation of Heterocyclic Systems from Dinitropyridines

Dinitropyridines are valuable precursors for the synthesis of various fused heterocyclic systems. mdpi.comresearchgate.net These reactions often involve the functional groups on the pyridine ring participating in cyclization reactions.

One approach is the 1,3-dipolar cycloaddition of 2-substituted 3,5-dinitropyridines with azomethine ylides to form fused 3-nitropyrrolidines. arkat-usa.orgosi.lv This dearomatization reaction provides a route to complex, polycyclic systems. arkat-usa.org Another strategy involves the cyclization of 3,5-dinitropyridine-2-yl hydrazides or aldehyde 3,5-dinitropyridine-2-yl hydrazones to form 6,8-dinitro mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines. bohrium.com The reduction of dinitropyridines to their corresponding diamino derivatives also serves as a gateway to other heterocyclic systems. For example, the reaction of 3,4,5-triaminopyridine with benzyls affords pyrido[3,4-b]pyrazines. researchgate.net Similarly, the reaction of a 2,3-diaminopyridine (B105623) derivative with glyoxal (B1671930) yields a nitropyrido[2,3-b]pyrazine. researchgate.net

Advanced Analytical Techniques in Characterization of 2 Hydroxy 3,5 Dinitropyridine

Spectroscopic Characterization

Spectroscopic analysis provides fundamental insights into the molecular framework and electronic behavior of 2-Hydroxy-3,5-dinitropyridine. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more robust interpretation of the spectral features. figshare.com Conformational analysis using DFT with the B3LYP method and cc-pVQZ basis set has been employed to predict the most stable, optimized structure of the molecule, which serves as the basis for subsequent spectroscopic calculations. figshare.comresearchgate.net

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding framework of this compound. The experimental spectra are often complex, and their interpretation is greatly aided by theoretical frequency calculations. figshare.com

Interpretation of Vibrational Assignments

The vibrational modes of this compound have been assigned through a combined experimental and theoretical approach. figshare.com DFT calculations are used to compute the theoretical vibrational frequencies, which are then correlated with the bands observed in the experimental FTIR and Raman spectra. researchgate.net

Key vibrational modes include the O-H, N-H, and C-H stretching vibrations, which typically appear in the high-frequency region of the spectra. The stretching vibrations of the nitro groups (NO₂) are particularly characteristic. The asymmetric and symmetric stretching modes of the NO₂ groups are prominent features in the spectrum. Ring stretching vibrations, involving C=C, C-N, and C=N bonds, provide information about the pyridine (B92270) core. researchgate.net Other important vibrations include in-plane and out-of-plane bending modes of various functional groups.

The table below presents a selection of significant experimental and calculated vibrational frequencies for this compound, along with their assignments.

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 3441 | - | 3441 | O-H Stretching |

| 3108 | 3107 | 3108 | C-H Stretching |

| 1640 | 1642 | 1641 | C=C Stretching |

| 1585 | 1584 | 1585 | NO₂ Asymmetric Stretching |

| 1350 | 1351 | 1350 | NO₂ Symmetric Stretching |

| 1430 | - | 1450 | C=N Stretching |

| 840 | 841 | 840 | NO₂ Wagging |

| 745 | 746 | 745 | NO₂ Rocking |

Potential Energy Distribution (PED) Analysis

To provide a quantitative assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. researchgate.net This analysis determines the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. PED analysis is essential for resolving ambiguities in assignments, especially in regions where multiple vibrational modes overlap. figshare.com For this compound, PED calculations have been carried out using programs like VEDA 4.0, which helps to confirm the assignments made based on experimental and theoretical frequencies. researchgate.netamrita.edu

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The SERS spectrum of this compound provides insights into the molecule's interaction with the metal surface. Analysis of the SERS spectrum can reveal the orientation of the molecule on the substrate. For instance, enhancements of specific vibrational modes can indicate which functional groups are in proximity to or are binding with the metal surface. researchgate.net This information is valuable for understanding the surface chemistry and potential applications in areas like sensor development. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

While extensive experimental and theoretical studies on the vibrational and electronic spectra of this compound are available, detailed published experimental ¹H and ¹³C NMR spectral data for this specific compound are not as readily found in the surveyed literature. However, based on the known structure, the expected spectral features can be predicted.

For ¹H NMR, signals corresponding to the two protons on the pyridine ring would be expected. Their chemical shifts would be significantly influenced by the strong electron-withdrawing effects of the two nitro groups and the electronic effects of the hydroxyl group. A signal for the hydroxyl proton would also be anticipated, though its position can be highly variable depending on solvent, concentration, and temperature.

In the ¹³C NMR spectrum, five distinct signals would be expected, one for each carbon atom in the pyridine ring. The chemical shifts of the carbons bonded to or in proximity to the nitro and hydroxyl groups would show characteristic downfield shifts due to the deshielding effects of these substituents.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), provides information about its electronic structure and conjugation. researchgate.net Theoretical simulations of the UV-Vis spectrum using Time-Dependent Density Functional Theory (TD-DFT) can be used to assign the observed absorption bands to specific electronic transitions, such as π to π* transitions. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), complements the UV-Vis data by providing insights into intramolecular charge transfer possibilities. amrita.edu

Simulated spectra for this compound in both the gas phase and in ethanol have been used to predict the π to π* electronic transitions. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, electron ionization (EI) is a commonly employed technique. Due to the high energy of the electron beam in EI, extensive fragmentation of the molecule is expected, which can provide valuable structural information.

While a specific, publicly available mass spectrum for this compound is not readily found, the fragmentation pattern can be predicted based on the structure of the molecule. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO2), nitric oxide (NO), and nitrous acid (HNO2). The pyridine ring itself can also undergo cleavage.

Predicted Fragmentation Patterns of this compound:

| Fragment | Predicted m/z |

| [M]+ | 185 |

| [M-NO2]+ | 139 |

| [M-2NO2]+ | 93 |

| [M-OH]+ | 168 |

| Fragments from ring cleavage | Various smaller m/z values |

It is important to note that the stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum.

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystal, providing insights into the molecular structure and packing.

X-ray diffraction (XRD) is the definitive method for determining the crystal and molecular structure of crystalline solids. For this compound, which can exist in tautomeric forms, XRD studies are crucial for identifying the predominant form in the solid state. A study on its tautomer, 3,5-dinitro-2-pyridone, has provided detailed crystallographic data.

The crystal structure of 3,5-dinitro-2-pyridone was determined to be orthorhombic. researchgate.net The molecules are linked into centrosymmetric tetramers which are stacked in layers. researchgate.net These layers are held together by weak C-H···O hydrogen bonds and van der Waals interactions. researchgate.net

Crystallographic Data for 3,5-dinitro-2-pyridone:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 12.335(4) |

| b (Å) | 9.636(3) |

| c (Å) | 5.738(2) |

| V (ų) | 682.0 |

| Z | 4 |

Data sourced from a study on the crystal structure of 3,5-dinitro-2-pyridone. researchgate.net

High-pressure structural studies, typically conducted using synchrotron-based X-ray diffraction, are employed to investigate the behavior of materials under extreme pressures. These studies can reveal pressure-induced phase transitions, changes in compressibility, and provide insights into the equation of state of a material.

To date, there is a lack of publicly available high-pressure structural studies specifically focused on this compound. Research in this area for similar energetic materials often focuses on understanding stability and decomposition mechanisms under high-pressure conditions. nih.gov

Thermal Analysis Techniques for Lead and Copper Salts

Thermal analysis techniques are critical for characterizing the thermal stability and decomposition behavior of energetic materials like the lead and copper salts of this compound. These methods measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

For the lead salt of this compound, DSC studies have been conducted to understand its thermal behavior. The analysis reveals exothermic decomposition processes, and the resulting data can be used to calculate kinetic parameters of the decomposition reaction.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to quantify mass loss associated with decomposition, dehydration, or other chemical reactions.

In the study of the copper(II) salt of 4-hydroxy-3,5-dinitropyridine oxide, TGA revealed a four-stage decomposition process. sci-hub.se The initial mass loss is attributed to the loss of water molecules, followed by the loss of a nitro group, and then further decomposition, leaving a residue of copper and carbon. sci-hub.se This provides a model for the expected thermal decomposition behavior of the copper salt of this compound.

Applications and Functionalization of 2 Hydroxy 3,5 Dinitropyridine

Biological and Pharmaceutical Research Applications

While the primary application of 2-Hydroxy-3,5-dinitropyridine is in materials science, its structural motifs are of interest in medicinal chemistry. The pyridine (B92270) ring is a common scaffold in many biologically active compounds, and the presence of nitro groups can also confer antimicrobial properties.

Derivatives of pyridine and related nitrogen-containing heterocycles are widely investigated for their potential as antimicrobial agents. Although specific studies focusing solely on the antimicrobial activity of this compound derivatives are limited, research on analogous structures provides insight into their potential.

For example, hydrazone derivatives synthesized from 2-hydroxy-3,5-dinitrobenzaldehyde have demonstrated effective antimicrobial properties. One such derivative exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard drugs. Furthermore, various other pyridine derivatives, such as those containing thiazole (B1198619) or oxadiazole moieties, have shown significant in vitro activity against a range of bacterial and fungal strains. The antimicrobial efficacy of these compounds is often linked to specific functional groups and their positions on the pyridine ring.

Anticancer and Antitumor Activities of Derivatives

Derivatives of this compound have been a focal point in the development of novel anticancer agents. The dinitropyridine moiety serves as a versatile scaffold for synthesizing molecules with significant cytotoxic activities against various cancer cell lines. Research has demonstrated that modifications of this core structure can lead to potent compounds that inhibit cancer cell proliferation and induce apoptosis.

One area of investigation involves incorporating the 3,5-dinitropyridine (B58125) group into larger molecular frameworks to enhance their anticancer potential. For instance, a ruthenium complex synthesized using a derivative of 3,5-dinitropyridine showed significant activity against breast cancer (MCF-7) and cervical epithelioma (HeLa) cell lines. nih.gov Similarly, pyrido[2,3-b]pyrazine (B189457) derivatives, synthesized from 2-amino-3,5-dinitro-6-picoline, have also exhibited anti-breast cancer activity. researchgate.net

The design of small molecules that disrupt the protein-protein interactions crucial for cancer cell survival is a promising strategy. In this context, 2-hydroxy-3,5-dinitrobenzamide (B14140038) (HDNB), a derivative, was identified based on the pharmacophoric features of the hBaxBH3 peptide, which plays a role in apoptosis. researchgate.net Studies on a rat model of mammary carcinogenesis showed that HDNB has the potential to reverse biochemical abnormalities associated with cancer, suggesting its chemopreventive capabilities. researchgate.net

Furthermore, various heterocyclic compounds derived from or related to the pyridine structure have been extensively evaluated. Thiazolo[4,5-d]pyrimidine derivatives, for example, are considered potential anticancer drugs. nih.gov A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed that 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active among the synthesized compounds when tested against a panel of 60 different human tumor cell lines by the National Cancer Institute (NCI). nih.gov Another study focused on cyanopyridone derivatives, with compound 5e (containing a 2,4-dichloro substituent) showing the best anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 1.39 µM. mdpi.com

The table below summarizes the anticancer activity of selected pyridine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) |

| Trimethoxyphenyl Pyridine | Compound VI | HCT-116 (Colorectal) | 4.83 µM |

| Trimethoxyphenyl Pyridine | Compound VI | HEPG-2 (Liver) | 3.25 µM |

| Trimethoxyphenyl Pyridine | Compound VI | MCF-7 (Breast) | 6.11 µM |

| Cyanopyridone | Compound 5a | MCF-7 (Breast) | 1.77 µM |

| Cyanopyridone | Compound 5e | MCF-7 (Breast) | 1.39 µM |

| Cyanopyridone | Compound 6b | HepG2 (Liver) | 2.68 µM |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | PC-3 (Prostate) | 7.98 µM |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8d | PC-3 (Prostate) | 7.12 µM |

This table presents a selection of data from cited research articles. mdpi.comnih.govnih.gov

These findings underscore the importance of the pyridine scaffold, including this compound, as a foundation for developing new and effective anticancer therapeutics. researchgate.netgssrr.orgmdpi.comnih.govmdpi.com

Anti-inflammatory and Analgesic Activities

Derivatives of pyridine have been investigated for their potential anti-inflammatory and analgesic properties. The structural framework of pyridine is found in various pharmacologically active compounds, and modifications to this heterocycle can yield agents with significant pain-relieving and inflammation-reducing effects. researchgate.netnih.gov

Research into new derivatives of 3-hydroxy pyridine-4-one demonstrated significant analgesic effects in animal models. nih.gov In acetic acid-induced writhing and formalin tests, these compounds showed notable pain inhibition. nih.gov One compound, in particular, was identified as a potent analgesic, effective at low doses. nih.gov The mechanism of action for such compounds is sometimes linked to their iron-chelating properties, which can inhibit the synthesis of pro-inflammatory prostanoids. nih.gov

A study on newly synthesized thienylpyridine and benzopyranopyridine derivatives also reported potent anti-inflammatory activity. bohrium.com The efficacy was measured by the inhibition of carrageenan-induced rat's paw edema and was correlated with the inhibition of prostaglandin (B15479496) E2 (PGE2). bohrium.com Similarly, certain piperidine (B6355638) derivatives, which share a heterocyclic nitrogen structure, have been explored for their analgesic potential by evaluating their interaction with opioid receptors. researchgate.net For example, 2-hydroxy-ethyl-1-[(3', 5', dinitro-phenyl)-2-oxoethyl]-piperidinium bromide was among the synthetic quaternary salts of alkyl piperidines tested for analgesic activity. researchgate.net

The table below highlights the analgesic activity of selected pyridine and related derivatives from experimental studies.

| Compound Class | Test Model | Maximum Inhibition (%) | Reference Drug |

| 3-Hydroxy Pyridine-4-one (Compound A) | Acetic Acid Writhing | 79% | Indomethacin (82%) |

| 3-Hydroxy Pyridine-4-one (Compound D) | Acetic Acid Writhing | 90% | Indomethacin (82%) |

| 1,4-Dihydropyridine Hybrid Benzamide (Compound 2c) | Acetic Acid Writhing | 81.35% | Diclofenac (79.21%) |

| Diarylpyrroles (Aldehyde 1c) | In vivo antinociceptive | Comparable to Celecoxib | Celecoxib |

This table presents a selection of data from cited research articles. nih.govnih.govunina.it

These studies indicate that the pyridine nucleus is a valuable template for designing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. bohrium.comunina.it

Antiviral Activity (e.g., Anti-HCV, HIV-1 enzyme inhibition)

The pyridine scaffold is a key component in a variety of compounds exhibiting antiviral properties, including activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HIV-1, derivatives of pyridine have been identified as potent inhibitors of essential viral enzymes. Nitropyridines have been used as precursors to synthesize azaindole hydroxamic acids, which are effective inhibitors of HIV-1 integrase. nih.gov A new class of pyridine oxide derivatives has been shown to specifically inhibit HIV-1 replication by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One of the most active compounds from this class, JPL-133, demonstrated a 50% effective concentration (EC50) of 0.05 μg/ml against HIV-1. nih.gov The inhibitory action of these pyridine oxides was found to be closely correlated with their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Furthermore, certain 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases have shown inhibitory activity against the HIV-1 RNase H enzyme, with some derivatives effectively inhibiting viral replication in cell cultures. mdpi.com

Regarding Hepatitis C Virus, while direct studies on this compound are limited, the broader class of pyridine derivatives has shown promise. Uridine derivatives of 2-deoxy sugars have demonstrated antiviral activity against HCV. nih.gov These compounds are believed to target the glycan processing steps during the maturation of viral glycoproteins. nih.gov Specifically, compounds 2 and 4 in a studied series almost completely inhibited HCV infection in vitro. nih.gov The search for new anti-HCV molecules is ongoing, with natural and synthetic compounds being continuously explored for their ability to interfere with the HCV life cycle. nih.govresearchgate.net

The table below summarizes the antiviral activity of selected pyridine and related derivatives.

| Compound Class | Virus | Target/Mechanism | Potency (IC50 / EC50) |

| Pyridine Oxide Derivative (JPL-133) | HIV-1 | Reverse Transcriptase (NNRTI) | EC50: 0.05 μg/ml |

| Uridine Derivative of 2-Deoxy Sugar (Compound 2) | HCV | Glycoprotein processing | High inhibition at 50 μM |

| Uridine Derivative of 2-Deoxy Sugar (Compound 4) | HCV | Glycoprotein processing | High inhibition at 50 μM |

| 2-Hydroxy-1,4-naphthoquinone Mannich base (Compound 1e) | HIV-1 | RNase H | IC50: 3.1 µM |

| 2-Hydroxy-1,4-naphthoquinone Mannich base (Compound 2k) | HIV-1 | RNase H | IC50: 2.8 µM |

This table presents a selection of data from cited research articles. nih.govmdpi.comnih.gov

The versatility of the pyridine ring allows for the development of diverse derivatives that can target different stages of viral replication, making it a valuable structural motif in the design of novel antiviral drugs. mdpi.comnih.govunica.it

Potential as Pharmacological Agents and Precursors for Bioactive Molecules

This compound and related nitropyridines are highly valuable precursors in the synthesis of a wide array of bioactive molecules. nih.govresearchgate.net Their electron-deficient nature makes them susceptible to nucleophilic substitution, a reaction that is frequently exploited to introduce various functional groups and build more complex molecular architectures. nih.gov

The dinitropyridine moiety is a key starting material for synthesizing compounds with diverse pharmacological activities. For example, 2-chloro-3,5-dinitropyridine (B146277) is used to create novel imidazopyridines that act as inhibitors of necroptosis, a form of programmed cell death, with activity at nanomolar concentrations. nih.gov It is also used to synthesize fluorescent probes for the detection of biothiols, leveraging the electron-withdrawing properties of the dinitropyridine group. nih.gov

Furthermore, dinitropyridines are precursors for compounds with potential therapeutic applications in central nervous system (CNS) disorders and inflammatory diseases. They have been utilized in the synthesis of azaphenothiazines, which act as potent CNS-depressants. nih.gov Additionally, 3,5-dinitropyridine derivatives serve as starting materials for imidazo[4,5-b]pyridines, which are being investigated as salt-inducible kinase (SIK) modulators for the treatment of conditions like rheumatoid arthritis. nih.gov

The versatility of the this compound scaffold allows for chemical modifications that can lead to a broad spectrum of biological activities, highlighting its importance as a privileged structure in medicinal chemistry.

Drug Likeness and ADMET Predictions for Derivatives

In modern drug discovery, the early assessment of a compound's drug-like properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to minimize late-stage failures. mdpi.comnih.gov While specific ADMET data for this compound derivatives are not extensively published, in silico prediction tools are commonly used to evaluate related heterocyclic compounds. researchgate.netnih.gov

These predictive models assess various physicochemical properties to determine if a molecule is likely to be a successful oral drug candidate. Key parameters often include adherence to Lipinski's Rule of Five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov For instance, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives showed that they all adhered to the Rule of Five, suggesting good potential for oral bioavailability. nih.gov

ADMET prediction software can also estimate properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for toxicity. nih.govfortunejournals.com For example, in a study of sulfonamide derivatives, ADME properties were computed using the pkCSM online server, and toxicity was predicted using the Pre-ADMET server. nih.gov These tools help researchers prioritize compounds with favorable pharmacokinetic profiles for further development. The 'BOILED-Egg' diagram is another tool used to predict gastrointestinal absorption and brain penetration. mdpi.comnih.gov

The table below illustrates the types of parameters evaluated in ADMET and drug-likeness predictions for heterocyclic compounds.

| Parameter | Description | Favorable Range (Typical) |

| Molecular Weight | Size of the molecule | < 500 Da |

| LogP | Lipophilicity / Water solubility | < 5 |

| Hydrogen Bond Donors | Number of OH and NH groups | < 5 |

| Hydrogen Bond Acceptors | Number of O and N atoms | < 10 |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties | < 140 Ų |

| Human Intestinal Absorption | Percentage of drug absorbed | High (>80%) |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the brain | Varies by target |

| Ames Test | Potential for mutagenicity | Negative |

This table provides a generalized overview of parameters and typical favorable ranges based on common drug-likeness rules and ADMET prediction models. mdpi.comnih.govnih.gov

By applying these computational methods, medicinal chemists can rationally design derivatives of this compound with an increased probability of possessing the necessary characteristics to become effective and safe therapeutic agents.

Coordination Chemistry and Material Science

This compound and its related structures are effective ligands in coordination chemistry due to the presence of multiple potential donor atoms, primarily the nitrogen of the pyridine ring and the oxygen of the hydroxyl group. lookchem.com This allows them to form stable complexes with a variety of metal ions.

The deprotonated form of this compound acts as an anionic ligand, coordinating to metal centers to create neutral or charged complexes. It has been used in the preparation of barium(II) complexes, such as bis([μ]-3,5-dinitro-pyridin-2-olato)bis-[tetra-aqua-(3,5-dinitro-pyridin-2-olato)barium(II)]. chemicalbook.com

Furthermore, derivatives of 3,5-dinitropyridine are utilized to synthesize ligands for creating metal complexes with specific properties and applications. For example, (5-nitropyridin-2-yl)imine ligands have been used to form copper and zinc complexes. nih.gov A ruthenium complex with significant anticancer activity was prepared using a ligand derived from 2-amino-3,5-dinitropyridine. nih.gov In another instance, ruthenium(II) and ruthenium(III) complexes were synthesized using 4-hydroxy-pyridine-2,6-dicarboxylic acid as a ligand, demonstrating how modifications to the pyridine ring influence the properties and potential applications of the resulting metal complexes, such as their anticancer and antioxidant activities. rsc.org

The lead salt of this compound is noted for its application as a catalyst in solid propellants, highlighting its role in material science. chemicalbook.com The ability of this compound and its derivatives to coordinate with metals makes them versatile building blocks for designing new materials and catalysts.

Potential in Catalysis beyond Propellants

While the lead salt of this compound is noted for its application as a catalyst in solid propellants, its catalytic roles in other chemical transformations are not extensively documented in scientific literature. The compound's structure, featuring a hydroxyl group and nitro groups on a pyridine ring, allows it to function as a ligand, forming coordination complexes with various metals. For instance, it is used in the preparation of bis([μ]-3,5-dinitropyridin-2-olato)bis[tetraaqua(3,5-dinitropyridin-2-olato)barium(II)].

The ability to form such metal complexes is a foundational characteristic for developing catalysts, where the metal center often serves as the active site for a reaction. The electronic properties of the this compound ligand, influenced by the electron-withdrawing nitro groups, would modulate the reactivity of the metal center. However, specific research detailing the application of these complexes in broader catalytic processes like oxidation, reduction, or carbon-carbon bond formation is limited. The field of coordination chemistry suggests that metal complexes derived from pyridine ligands can be active in various catalytic cycles, but dedicated studies focusing on this compound in this context remain a niche area.

Dyes and Optical Materials

The functional characteristics of this compound make it a compound of significant interest in the development of dyes and advanced optical materials.

Intermediate for Oxidative Dyes

This compound is considered an extremely important intermediate in the synthesis of oxidative dyestuffs. google.com Oxidative dyes are molecules that form color through a chemical reaction, typically oxidation, which occurs during the application process, such as in hair coloring. In this process, small, colorless intermediates (precursors and couplers) penetrate a substrate (e.g., hair fiber) and then react with an oxidizing agent, like hydrogen peroxide, to form larger, colored molecules that become trapped within the substrate. The specific structure of this compound allows it to act as a precursor or coupler in such reactions, contributing to the final color produced.

Nonlinear Optical (NLO) Properties

Theoretical studies have highlighted the potential of this compound as a nonlinear optical (NLO) material. NLO materials are substances whose optical properties change in response to the intensity of incident light, making them critical for applications in photonics and optoelectronics, including frequency conversion and optical switching.

The NLO activity of this compound stems from its molecular structure, which features both electron-donating (hydroxyl) and strong electron-withdrawing (nitro) groups attached to a conjugated π-system (the pyridine ring). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by light, a key mechanism for high NLO response.

A computational study using Density Functional Theory (DFT) investigated the molecule's NLO properties. amrita.edu The research calculated its first-order hyperpolarizability (β), a measure of a molecule's NLO activity. The results predicted a significant NLO response, indicating its potential for further investigation and development as a functional optical material. amrita.edu

| Property | Finding | Significance |

|---|---|---|

| First-Order Hyperpolarizability (β) | Computed to be 7.64 times greater than that of urea (B33335). amrita.edu | Indicates a strong potential for NLO applications, as urea is a standard reference material for comparing NLO activity. |

| Underlying Mechanism | Intramolecular Charge Transfer (ICT) confirmed by Natural Bond Orbital (NBO) analysis. amrita.edu | The presence of strong donor (-OH) and acceptor (-NO₂) groups on the pyridine ring facilitates efficient charge transfer, which is essential for NLO response. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

Current synthetic routes to 2-Hydroxy-3,5-dinitropyridine often involve the direct nitration of 2-hydroxypyridine (B17775) or its derivatives. A common method involves the dinitration of a 2-hydroxypyridine compound using a nitrating agent, such as a mixture of fuming nitric acid and concentrated or fuming sulfuric acid, at temperatures of 60°C or higher. google.com One specific process describes the reaction at 80-150°C, which can improve the yield by at least 10% compared to using concentrated sulfuric acid alone. google.com Controlling the feed rate of the acid mixture is crucial for managing the exothermic nature and gas evolution of the reaction. google.com

However, these methods can present challenges in terms of safety, yield, and purification. Future research should focus on developing novel synthetic pathways that are safer, more efficient, and more scalable. This could involve exploring alternative nitrating agents, catalytic systems, and reaction conditions. For instance, the development of one-pot syntheses, similar to those developed for related compounds like 2-hydroxy-5-nitropyridine (B147068), could streamline the production process, reduce waste, and lower costs. google.com The investigation of milder reaction conditions and the use of protective group strategies could also lead to cleaner reactions with fewer side products.

| Parameter | Traditional Synthesis | Potential Novel Approaches |

| Starting Material | 2-Hydroxypyridine | Alternative pyridine (B92270) derivatives |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Milder nitrating agents, solid acid catalysts |

| Temperature | 60-150°C | Room temperature or mildly elevated temperatures |

| Process | Multi-step with purification | One-pot synthesis, continuous flow reactions |

| Safety Concerns | Highly exothermic, gas evolution | Inherently safer processes |

| Yield | Variable | Higher and more consistent yields |

Exploration of Further Biological Activities

The biological activities of this compound remain largely unexplored. However, the broader class of dinitropyridines serves as precursors for compounds with a wide range of biological properties, including antitumor, antiviral, and anti-neurodegenerative activities. researchgate.net This suggests that this compound itself, or its derivatives, could possess valuable pharmacological properties.

Future research should involve comprehensive screening of this compound against a variety of biological targets. For example, derivatives such as (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide have been synthesized and investigated for their antimicrobial properties. oatext.com This indicates a promising avenue for developing new antibacterial or antifungal agents based on the this compound scaffold. Furthermore, its structural similarity to other biologically active nitroaromatic compounds warrants investigation into its potential as an anticancer agent, an anti-inflammatory molecule, or a modulator of specific enzyme activities.

| Potential Biological Activity | Rationale for Exploration | Research Approach |

| Antimicrobial | Derivatives have shown antimicrobial potential. oatext.com | Screening against a panel of bacteria and fungi. |

| Anticancer | Dinitropyridines are precursors to antitumor compounds. researchgate.net | Cytotoxicity assays against various cancer cell lines. |

| Antiviral | General activity noted for the dinitropyridine class. researchgate.net | Screening against a range of viruses. |

| Anti-neurodegenerative | Potential based on the broader dinitropyridine family. researchgate.net | In vitro and in vivo models of neurodegenerative diseases. |

Advanced Material Science Applications

In the realm of material science, this compound has been identified as an industrially important nitropyridine derivative. chemicalbook.com A significant application is the use of its lead salt as a catalyst in solid propellants. chemicalbook.com This points towards its potential as a component in energetic materials. The structural characteristics of dinitropyridines, such as high nitrogen content and oxygen balance, often impart energetic properties.

Future research could focus on the synthesis and characterization of other metallic salts of this compound to explore their catalytic and energetic properties. A comprehensive evaluation of its thermal stability, sensitivity to impact and friction, and detonation performance would be crucial for assessing its suitability in advanced energetic formulations. Furthermore, its potential as a building block for the synthesis of more complex, high-energy-density materials could be investigated. The compatibility of this compound with other energetic components is also a critical area for study to ensure the safety and stability of any potential formulations.

Comprehensive Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can benefit significantly from the application of these principles. Traditional nitration methods often use harsh acids and high temperatures, leading to safety concerns and the production of significant waste streams.

Future research should focus on developing more environmentally benign synthetic routes. This could include the use of alternative, less hazardous solvents or even solvent-free reaction conditions. The exploration of solid acid catalysts could replace corrosive liquid acids, simplifying purification and reducing waste. Microwave-assisted synthesis is another green approach that can often lead to shorter reaction times, higher yields, and reduced energy consumption. scirp.org A preparation method for the related 2-hydroxy-3-nitropyridine (B160883) has been reported to produce little waste liquid and gas, suggesting that greener pathways are achievable for nitrated pyridines. google.com

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Development of high-yield, high-selectivity reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Exploring water as a solvent or solvent-free conditions. |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. |

In-depth Investigations of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and reactions of this compound is essential for optimizing its production and predicting its reactivity. The nitration of 2-hydroxypyridine is an electrophilic aromatic substitution reaction, and a detailed kinetic study could provide insights into the rate-determining steps and the influence of reaction parameters such as temperature, concentration, and catalyst type.

Future research should employ modern analytical techniques, such as in-situ spectroscopy, to monitor the reaction progress and identify any intermediates. This would allow for the elucidation of the precise reaction pathway. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), kinetic studies can reveal the mechanism. SNAr reactions on dinitropyridines are suggested to proceed through a two-step mechanism involving an initial nucleophilic attack. researchgate.net A detailed kinetic analysis of such reactions with this compound would provide valuable data for its application as a synthetic intermediate.

Q & A

Q. What spectroscopic methods are used to characterize 2-Hydroxy-3,5-dinitropyridine and its derivatives?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are primary tools for structural elucidation. For example, in the synthesis of bicyclic derivatives, IR identifies functional groups (e.g., nitro and hydroxyl stretches), while H and C NMR confirm regiochemistry and electronic environments. Anionic σ-adducts formed during reactions can be validated via spectral shifts in both techniques .

Q. How are key physical properties (e.g., density, boiling point) of this compound determined experimentally?

Physical properties are measured using standardized techniques:

- Density : Pycnometry or calculated from crystallographic data.

- Boiling point : Determined via differential thermal analysis (DTA) or distillation under controlled pressure.

- LogP : Measured via shake-flask method or HPLC retention times.

| Property | Experimental Value | Method |

|---|---|---|

| Density | 1.69 g/cm³ | Crystallography |

| Boiling Point | 321°C | DTA |

| LogP | 1.65 | HPLC |

Q. What are the primary research applications of this compound in energetic materials?

Its lead and copper salts are studied as combustion catalysts in solid rocket propellants. For example, this compound lead salt (2HDNPPb) enhances burning rates in RDX-CMDB propellants by lowering activation energy during thermal decomposition. Performance is quantified via closed-bomb calorimetry and burn rate tests .

Advanced Research Questions

Q. What methodologies are employed to analyze the non-isothermal decomposition kinetics of this compound metal salts?

Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5–20°C/min) are used to derive kinetic parameters. The Kissinger and Ozawa methods calculate activation energy () from peak temperatures. For 2HDNPPb, values range 120–150 kJ/mol, indicating autocatalytic decomposition pathways. Data contradictions (e.g., varying across studies) require cross-validation with isothermal methods .

Q. How is Resonant Acoustic Mixing (RAM) applied in preparing co-crystals of this compound?

RAM enables solvent-free mixing of energetic co-crystals (e.g., nitroguanidine:DNP). The method uses high-frequency acoustic energy to achieve homogeneity without thermal degradation. Process optimization involves varying mixing time (5–30 min) and amplitude (10–50 G) to maximize co-crystal yield, validated via powder X-ray diffraction (PXRD) .

Q. What synthetic routes enable derivatization of this compound into bicyclic compounds?

Reaction with acetone-derived carbanions under Yanovsky conditions forms bicyclic σ-adducts. Key steps include:

- Deprotonation of the hydroxyl group using NaH.

- Nucleophilic attack at the pyridine ring’s electrophilic positions.

- Cyclization monitored via in situ IR for intermediate trapping. Final products (e.g., 2,6-diazatricyclododecanes) are characterized via single-crystal XRD .

Q. How do crystal structures of metal salts influence their thermal stability and catalytic performance?

X-ray diffraction reveals that lead salts form layered coordination polymers with Pb–O–Pb networks, enhancing thermal stability (decomposition onset >250°C). In contrast, copper salts exhibit lower symmetry, leading to faster energy release. Structural insights guide the design of salts with tailored combustion profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。